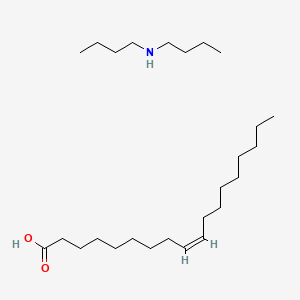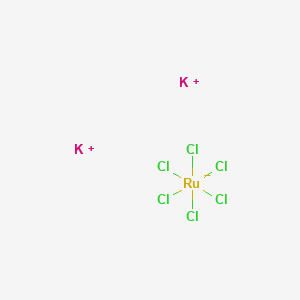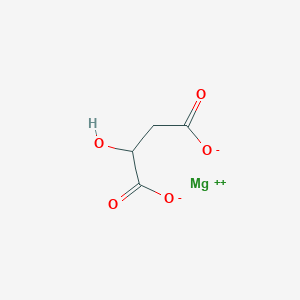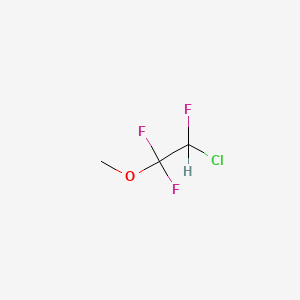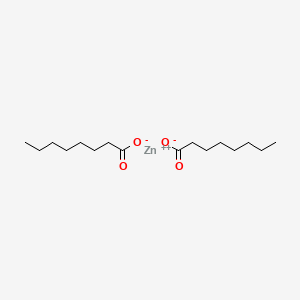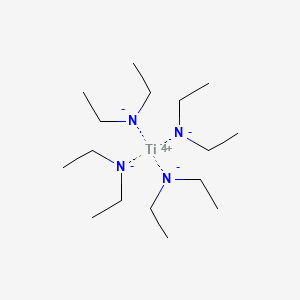
Tetrakis(diethylamido)titanium(IV)
Übersicht
Beschreibung
Tetrakis(diethylamido)titanium(IV), also known as TDEAT, is a compound with the linear formula [(C2H5)2N]4Ti . It is used as a precursor to titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) .
Molecular Structure Analysis
Tetrakis(diethylamido)titanium(IV) has a molecular weight of 336.38 . The structure is tetrahedral .Chemical Reactions Analysis
Tetrakis(diethylamido)titanium(IV) is used as a precursor to produce titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD) . It reacts violently with alcohols .Physical And Chemical Properties Analysis
Tetrakis(diethylamido)titanium(IV) is a liquid with a refractive index of 1.536. It has a boiling point of 112 °C/0.1 mmHg and a density of 0.931 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Complexes
- TDEAT is used in the synthesis of titanium and zirconium complexes. For example, it reacts with 1,3-diphenyltriazene to form bis(diethylamido)bis(1,3-diphenyltriazenido)titanium(IV), which exhibits octahedral coordination spheres (Guzei et al., 1997).
Deposition of Titanium Oxynitride Films
- TDEAT is a valuable precursor for low-temperature deposition of titanium oxynitride (TiNxOy) films. These films are deposited on Si substrates and are significant for their high nitrogen content and amorphous structure (Song et al., 2008).
Interactions with Surfaces
- Studies using X-ray photoelectron spectroscopy (XPS) have explored TDEAT's chemical interactions with surfaces like SiO2 and Cu. These interactions involve bond formations and dissociative chemisorption, providing insights into surface chemistry (Tong et al., 2003).
Plasma Metalorganic Chemical Vapor Deposition
- TDEAT is employed in plasma metalorganic chemical vapor deposition processes. Its use with ammonia as an additional nitrogen source reduces carbon incorporation in Ti-C-N layers, impacting the texture and properties of the deposited films (Richter et al., 1994).
Atmospheric Pressure Chemical Vapor Deposition
- It's used in atmospheric pressure chemical vapor deposition (APCVD) for the creation of Titanium nitride (TiN) films. TDEAT's higher deposition efficiency and slower reaction kinetics compared to other compounds are noteworthy for their application in ULSI device technologies (Musher & Gordon, 1996).
Polymerization Catalyst
- TDEAT acts as a catalyst in the polymerization of propylene, leading to the formation of elastomeric polymers. This process results from monomer insertions into two enantiomerically close configuration complexes (Smolensky et al., 2005).
Photoinitiating Systems
- TDEAT is proposed as a new coinitiator in Type II photoinitiating systems and additives for Type I photoinitiators. It significantly increases polymerization rates and final conversion under air, especially under conditions where a strong detrimental oxygen effect is expected (El-Roz et al., 2010).
Atomic Layer Deposition
- TDEAT is evaluated as a precursor for Titanium Dioxide (TiO2) atomic layer deposition (ALD) applications. It's compared for characteristics like growth rate, process temperature window, and volatility, which are critical for precursor selection (Katamreddy et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethylazanide;titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10N.Ti/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDVOZLYDLHLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N4Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(diethylamino)titanium | |
CAS RN |
4419-47-0 | |
| Record name | Ethanamine, N-ethyl-, titanium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis(diethylamino)titanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Ethylethanamine titanium(IV) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

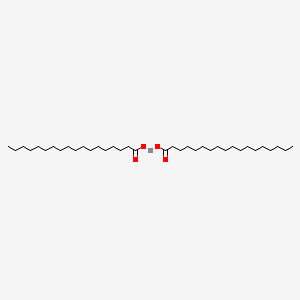
![2,7-Naphthalenedisulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4,5-dihydroxy-, disodium salt](/img/structure/B1584005.png)
